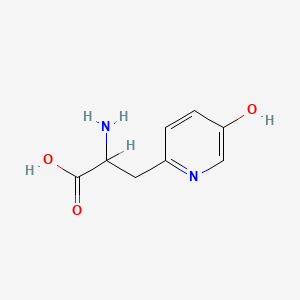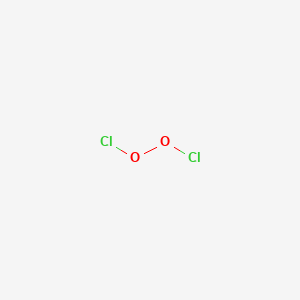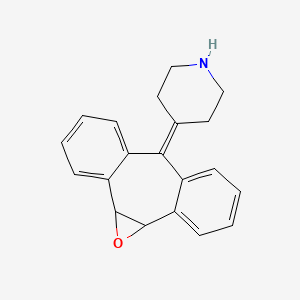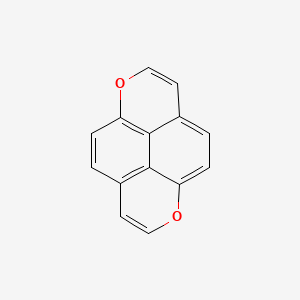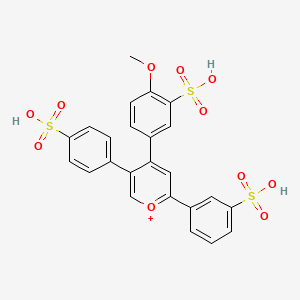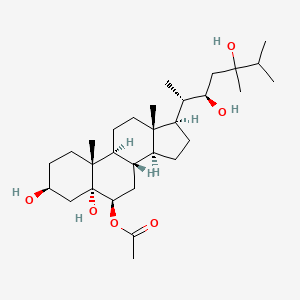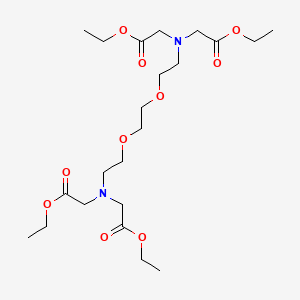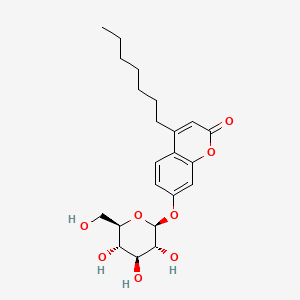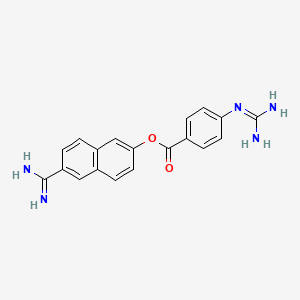
Nafamostat
Overview
Description
Nafamostat is a synthetic serine protease inhibitor that is commonly formulated with hydrochloric acid due to its basic properties . It has been used for the treatment of pancreatitis and also has potential antiviral and anti-cancer properties .
Molecular Structure Analysis
Nafamostat has a molecular formula of C19H17N5O2 . It has been reported that a unique aspect of the molecular binding of Nafamostat is the formation of a covalent bond between its acyl substructure and Ser441 in TMPRSS2 .Physical And Chemical Properties Analysis
Nafamostat has a molecular weight of 347.378 g/mol . It is a solid substance and has a solubility of 30 mg/mL in water .Scientific Research Applications
Continuous Kidney Replacement Therapy (CKRT)
Nafamostat mesylate is utilized as an anticoagulant during CKRT in critically ill patients. It’s characterized by its short half-life, making it suitable for patients with a high risk of bleeding. A study aimed to determine the optimal dosage of nafamostat mesylate during CKRT, highlighting the need for further research to establish evidence-based practices .
COVID-19 Treatment
Nafamostat has been repurposed for the treatment of COVID-19 due to its ability to inhibit the transmembrane protease, serine 2 (TMPRSS2) enzyme. This inhibition prevents the penetration of the COVID-19 virus by blocking the binding of the virus’s spike protein to the angiotensin-converting enzyme 2 receptor .
Antiviral Research
Beyond COVID-19, nafamostat’s broad-spectrum antiviral properties are being explored. Its mechanism as a synthetic serine protease inhibitor shows promise in in vitro studies against SARS-CoV-2, suggesting potential applications in future antiviral therapies .
Liver Transplantation
In clinical trials, nafamostat has been studied for the prevention of complications post-liver transplantation. Its properties may help in managing postreperfusion syndrome, a common issue during liver transplant procedures .
Cancer Research
Nafamostat mesylate has been identified as a selective inhibitor in pathways related to cancer. Its involvement in pathways such as angiogenesis, apoptosis, and cell cycle progression makes it a compound of interest in cancer research .
Pharmacokinetic Studies
Nafamostat mesylate’s pharmacokinetics have been studied to develop immediate-release tablets. These studies are crucial for understanding the bioavailability and half-life of nafamostat when administered orally, which is significantly longer than previously reported .
Mechanism of Action
Target of Action
Nafamostat, a synthetic serine protease inhibitor, primarily targets several serine proteases, including thrombin, Factor Xa, and Factor XIIa . These proteases play crucial roles in various physiological processes, such as coagulation, fibrinolysis, and inflammation .
Mode of Action
Nafamostat acts as a fast-acting proteolytic inhibitor. It prevents the proteolysis of fibrinogen into fibrin by competitively inhibiting its target serine proteases . The mechanism of action of nafamostat is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .
Biochemical Pathways
Nafamostat affects multiple biochemical pathways. It inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts .
Pharmacokinetics
Following intravenous injection (2 mg/kg), nafamostat in the plasma showed a multiexponential decline with an average elimination half-life (t 1/2) of 1.39 h . Following oral administration of nafamostat solutions (20 mg/kg) in 10% dimethyl sulfoxide (DMSO) and in 10% DMSO with 10% Tween 80, nafamostat was rapidly absorbed, and the average oral bioavailability was 0.95% and 1.59%, respectively .
Result of Action
The molecular and cellular effects of nafamostat’s action include improved acute pancreatitis, prevention of blood clot formation during extracorporeal circulation, and an anti-inflammatory effect in vitro . It has also been shown to act as an antioxidant in TNF-α-induced ROS production . In the context of cancer, studies have shown promising effects of nafamostat in inhibiting cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nafamostat. For instance, in a mouse model for asthma based on sensitization by house dust mite (HDM) extract, nafamostat efficiently suppressed the airway hyperreactivity in HDM-sensitized mice . This suggests that the presence of allergens like HDM can influence the efficacy of nafamostat in treating conditions like asthma.
Safety and Hazards
properties
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNFDZXWVTQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048420 | |
| Record name | Nafamstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production. | |
| Record name | Nafamostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nafamostat | |
CAS RN |
81525-10-2 | |
| Record name | Nafamostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafamostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafamostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nafamstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFAMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)
